4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride

Medicinal chemistry Physicochemical profiling Lead optimization

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride (CAS 2279122-27-7) is a heterocyclic building block featuring a 1,2,4-oxadiazole core linked at the 3-position to a para-substituted N,N-dimethylbenzamide moiety, supplied as the hydrochloride salt. The free base has molecular formula C₁₂H₁₄N₄O₂ and molecular weight 246.27 g/mol; the HCl salt has MW 282.72 g/mol.

Molecular Formula C12H15ClN4O2
Molecular Weight 282.73
CAS No. 2279122-27-7
Cat. No. B2628295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride
CAS2279122-27-7
Molecular FormulaC12H15ClN4O2
Molecular Weight282.73
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN.Cl
InChIInChI=1S/C12H14N4O2.ClH/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11;/h3-6H,7,13H2,1-2H3;1H
InChIKeyKTSHPJQMBGYYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide Hydrochloride (CAS 2279122-27-7)


4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride (CAS 2279122-27-7) is a heterocyclic building block featuring a 1,2,4-oxadiazole core linked at the 3-position to a para-substituted N,N-dimethylbenzamide moiety, supplied as the hydrochloride salt . The free base has molecular formula C₁₂H₁₄N₄O₂ and molecular weight 246.27 g/mol; the HCl salt has MW 282.72 g/mol . The compound is listed in the ChemDiv building block collection under ID BB58-5027 (MFCD31693763) and is commercially available from abcr (AB561820) at research-grade purity . The 1,2,4-oxadiazole ring serves as a recognized bioisostere of the amide bond, making this scaffold relevant to medicinal chemistry programs targeting amide-containing lead structures [1].

Why Any 1,2,4-Oxadiazole Benzamide Cannot Replace CAS 2279122-27-7 in Lead Optimization or Library Design


Within the 5-(aminomethyl)-1,2,4-oxadiazol-3-yl benzamide series, even minor variations in the amide substitution pattern (N,N-dimethyl vs. N-methyl vs. primary amide) and regioisomeric attachment (para vs. meta) produce distinct physicochemical and molecular recognition profiles that materially alter pharmacokinetic behavior and target engagement potential [1]. The N,N-dimethylamide motif eliminates hydrogen-bond donor capacity at the amide nitrogen—reducing the free base HBD count by one relative to the N-methyl analog and by two relative to the primary benzamide comparator—while simultaneously increasing lipophilicity and metabolic stability through N-dealkylation shielding [2]. Generic substitution with a regioisomeric 3-substituted benzamide or a differently N-substituted analog therefore introduces uncontrolled variables in solubility, permeability, and protein binding that confound SAR interpretation and can misdirect lead optimization campaigns .

Quantitative Differential Evidence for 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide Hydrochloride (2279122-27-7)


Hydrogen-Bond Donor Count Reduction Relative to N-Methyl and Primary Amide Analogs

The N,N-dimethyl substitution on the benzamide of CAS 2279122-27-7 eliminates amide N–H hydrogen-bond donor (HBD) capacity, reducing the free base HBD count to 2 (both from the aminomethyl –NH₂ group) versus 3 HBD for the N-methyl analog (CAS 2279124-24-0; aminomethyl –NH₂ plus amide –NH–) and 4 HBD for the primary benzamide analog (CAS 2279123-49-6; aminomethyl –NH₂ plus amide –NH₂) [1]. This property is structurally inherent and verifiable from the molecular formulas. Lower HBD count is a key determinant of passive membrane permeability and CNS penetration potential per Lipinski's Rule of Five [2].

Medicinal chemistry Physicochemical profiling Lead optimization

Procurement Cost Advantage Versus the N-Methyl Analog from Authorized Distributors

The N,N-dimethyl target compound is priced at approximately €477 per gram (abcr, 2025 pricing) [1]. In contrast, the closest N-methyl analog (CAS 2279124-24-0) is listed at ¥250,000 per gram (~€1,540 at May 2025 exchange rates) via Fujifilm Wako/Combi-Blocks, representing a premium of over 220% . This price differential is recurrent across multiple vendors and likely reflects higher synthetic demand or lower production scale for the mono-methyl series.

Chemical procurement Cost efficiency Building block sourcing

Regioisomeric Para-Substitution Provides a Defined Exit Vector Geometry Versus 3-Substituted Analogs

The target compound positions the oxadiazole ring at the para (4-) position of the benzamide, yielding a linear, rod-like molecular geometry with a defined exit vector angle of approximately 180° between the amide and aminomethyl termini. The 3-substituted regioisomer (e.g., CAS 1119449-55-6, 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride ) introduces a 120° kink in the molecular axis, altering the spatial presentation of the aminomethyl coupling handle . This geometric distinction is critical in fragment growing and scaffold hopping exercises where vector alignment to protein binding sites determines binding pose viability.

Fragment-based drug design Scaffold geometry Structure-based design

Hydrochloride Salt Form Ensures Consistent Ionization and Aqueous Handling Relative to Free Base Forms

CAS 2279122-27-7 is supplied as the hydrochloride salt, which protonates the aminomethyl primary amine (pKa ~9–10), ensuring consistent ionization state and enhanced aqueous solubility at physiological and assay pH (5–7.4) compared to the free base form (CAS 2279122-26-6) . The abcr product listing explicitly distinguishes the HCl salt (CAS 2279122-27-7) from the free base (CAS 2279122-26-6), confirming a defined stoichiometric composition . Many catalog oxadiazole benzamides are offered only as free bases, requiring the end user to perform salt formation or accept variable protonation states that complicate dose–response interpretation.

Formulation science Compound management Assay reproducibility

Limited Published Bioactivity Data: Implication for Procurement Strategy

As of May 2025, a systematic search of ChEMBL, PubChem BioAssay, BindingDB, and the primary literature yielded no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) specifically attributed to CAS 2279122-27-7 [1]. The compound is listed in the MolBic bioactivity database but only with an imprecise activity placeholder category (>0.1 μM and ≤10 μM) without a defined target or cell line [2]. Closely related 1,2,4-oxadiazole benzamides have demonstrated antiproliferative activity in MCF-7 cells (IC₅₀ values of 6–8 μM for optimized analogs) and antifungal activity against Botrytis cinerea (inhibition rates of 81–84% at 100 mg/L) [3], but these data cannot be directly extrapolated to the title compound. This evidence gap means that the compound currently functions as a synthetic intermediate and screening building block rather than a validated chemical probe.

Screening library design Chemical probe development Data transparency

Higher Lipophilicity (clogP) Projected for the N,N-Dimethyl Analog Enhances Membrane Partitioning Relative to Primary Amide

Substituting the primary amide –NH₂ (CAS 2279123-49-6) with N,N-dimethyl groups introduces two additional methyl carbons, increasing molecular weight by 28 Da and projecting a calculated logP increase of approximately 0.7–1.0 log units based on π-contribution of N-methyl groups (π ≈ 0.5–0.6 per N-methyl) . This lipophilicity increment is expected to improve membrane partitioning and oral absorption potential while remaining within the Rule of Five compliant space (clogP < 5) [1]. The N-methyl analog (CAS 2279124-24-0) represents an intermediate lipophilicity state, providing a three-point lipophilicity gradient across the amide substitution series for systematic SAR exploration.

ADME prediction Lipophilicity Drug-likeness optimization

Recommended Procurement and Application Scenarios for 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide Hydrochloride


Medicinal Chemistry: Lead Optimization of Amide Bioisostere Series for CNS-Penetrant Candidates

When optimizing a lead series that requires replacement of a metabolically labile amide bond with a stable 1,2,4-oxadiazole bioisostere, the N,N-dimethyl compound offers the lowest HBD count (2) among the para-substituted aminomethyl-oxadiazole benzamide series, as established in Evidence Item 1. This structural feature favours passive CNS penetration, making it the preferred scaffold for neuroscience targets where brain exposure is required [1]. The pre-formed HCl salt (Evidence Item 4) ensures consistent in vitro assay performance without confounding pH-dependent ionization artifacts .

Parallel Library Synthesis: Cost-Efficient Building Block for SAR Exploration

For chemistry groups planning to synthesize 20–100 analogs via amide coupling or reductive amination at the aminomethyl handle, the target compound's €477/g price point (abcr, 2025) provides a 69% cost reduction compared to the N-methyl analog at ~€1,540/g (Evidence Item 2) [2]. This differential, when multiplied across a 50-compound library, saves approximately €53,000 in building block costs while delivering compounds with a differentiated lipophilicity and HBD profile (Evidence Items 1 and 6) .

Structure-Based Fragment Growing: Linear Para-Substituted Scaffold for Defined Vector Elaboration

When X-ray crystallography or computational docking reveals a requirement for a linear, para-disubstituted aromatic core spanning from a hinge-binding amide to a solvent-exposed amine, the 4-substituted (para) geometry of CAS 2279122-27-7 provides the necessary 180° exit vector (Evidence Item 3). The 3-substituted regioisomer, with its ~120° kink, cannot substitute in this context without compromising key binding interactions, making the para compound the only viable option among the aminomethyl-oxadiazole benzamide congeners .

Screening Library Enhancement: Filling the N,N-Dimethyl-Oxadiazole Chemical Space Gap

Many commercially available screening libraries over-represent primary and secondary amide oxadiazole building blocks while under-representing tertiary (N,N-dimethyl) amide variants. Adding CAS 2279122-27-7 to a screening deck introduces a compound with a distinct HBD count of 2, elevated lipophilicity, and a stable HCl salt form, thereby improving library diversity in chemical space dimensions known to influence hit and lead quality (Evidence Items 1, 4, and 6) [1]. Procurement should account for the current absence of target-specific bioactivity data (Evidence Item 5), positioning this compound as a diversity element rather than a pre-validated probe [3].

Quote Request

Request a Quote for 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.